L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester
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Overview
Description
L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester is a complex organic compound with a significant role in various biochemical processes. This compound is a derivative of L-Valine, an essential amino acid, and is characterized by its intricate structure involving multiple amino acid residues and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of amino groups followed by the sequential addition of amino acid residues. The final step involves the esterification of the compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions efficiently. These machines use solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, including enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{(2S)-2-[(N-Acetyl-L-seryl)amino]butanoyl}-L-valine
- N-[3-[(N-Acetyl-L-seryl)amino]benzoyl]-L-valine
Uniqueness
L-Valine, N-(N-(4-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-2,4,5-trideoxy-5-phenyl-L-threo-pentonoyl)-L-valyl)-, methyl ester is unique due to its complex structure and the presence of multiple amino acid residues. This complexity allows it to participate in a wide range of biochemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
127231-56-5 |
---|---|
Molecular Formula |
C36H56N8O12 |
Molecular Weight |
792.9 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxy-5-phenylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C36H56N8O12/c1-18(2)30(35(54)44-31(19(3)4)36(55)56-6)43-29(50)16-26(47)23(14-21-10-8-7-9-11-21)41-33(52)24(15-28(38)49)42-32(51)22(12-13-27(37)48)40-34(53)25(17-45)39-20(5)46/h7-11,18-19,22-26,30-31,45,47H,12-17H2,1-6H3,(H2,37,48)(H2,38,49)(H,39,46)(H,40,53)(H,41,52)(H,42,51)(H,43,50)(H,44,54)/t22-,23-,24-,25-,26-,30-,31-/m0/s1 |
InChI Key |
HYESCYZJIQCTEL-LXTPJMTPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)C)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C)O |
Origin of Product |
United States |
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